molecular formula C14H14BrNO3 B13904562 Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate

Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate

Cat. No.: B13904562
M. Wt: 324.17 g/mol
InChI Key: YTGMHMBVKBJVLL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate is a quinoline derivative with a molecular formula of C14H14BrNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate typically involves the bromination of a quinoline precursor followed by esterification and isopropoxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding quinoline derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: This compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and isopropoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate: This compound is similar in structure but has a hydroxy group instead of an isopropoxy group.

    Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate: Another similar compound with a hydroxy group at a different position.

Uniqueness

Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

methyl 6-bromo-4-propan-2-yloxyquinoline-2-carboxylate

InChI

InChI=1S/C14H14BrNO3/c1-8(2)19-13-7-12(14(17)18-3)16-11-5-4-9(15)6-10(11)13/h4-8H,1-3H3

InChI Key

YTGMHMBVKBJVLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NC2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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